2-Hydroxy-3-isopropylbenzoic acid (CAS: 7053-88-5), also known as 3-isopropylsalicylic acid, is an alkyl-substituted aromatic carboxylic acid. Structurally, it is a derivative of the common chemical reagent salicylic acid, distinguished by an isopropyl group at the C3 position, adjacent (ortho) to the hydroxyl group. This specific substitution pattern imparts distinct physical and chemical properties compared to its parent compound and other isomers, influencing its solubility, thermal behavior, and reactivity. These characteristics make it a valuable precursor and component in applications requiring tailored lipophilicity, specific metal chelation, and controlled reactivity, such as in specialty polymers, thermal imaging systems, and the synthesis of targeted organic molecules. [REFS-1, REFS-2]
Direct substitution of 2-Hydroxy-3-isopropylbenzoic acid with salicylic acid or its other positional isomers (e.g., 4- or 5-isopropyl) is often unviable in practice. The bulky isopropyl group at the 3-position introduces significant steric hindrance and alters the electronic environment around both the hydroxyl and carboxylic acid functional groups. This is fundamentally different from the less hindered parent molecule, salicylic acid, or isomers where the alkyl group is more distant (meta or para). These structural differences directly translate to procurement-critical variations in melting point, metal chelation geometry, reaction kinetics, and solubility in organic media, making this specific isomer necessary for processes where thermal compatibility, precursor reactivity, and formulation stability are key performance indicators. [REFS-1, REFS-2]
2-Hydroxy-3-isopropylbenzoic acid exhibits a significantly lower melting point (96-98 °C) compared to its parent compound, salicylic acid (158-161 °C). [REFS-1, REFS-2] This substantial difference of over 60 °C is critical for thermal processing applications.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 96-98 °C |
| Comparator Or Baseline | Salicylic Acid (CAS 69-72-7): 158-161 °C |
| Quantified Difference | >60 °C lower |
| Conditions | Standard atmospheric pressure. |
A lower melting point allows for incorporation into polymer melts or formulations at reduced temperatures, saving energy, preventing degradation of other components, and enabling use in heat-sensitive systems.
Patents for thermal paper formulations explicitly list 3-isopropylsalicylic acid as a viable color developer. [REFS-1, REFS-2] These developers are weak acids that react with a leuco dye upon heating to form a visible image. The selection of a specific developer, such as 2-hydroxy-3-isopropylbenzoic acid, over common benchmarks like bisphenol A (BPA) or other salicylic acid derivatives is based on achieving desired image stability, sensitivity, and melting characteristics for a specific thermal head and paper matrix.
| Evidence Dimension | Component Suitability |
| Target Compound Data | Listed as a suitable color developer in thermal paper patents. |
| Comparator Or Baseline | Other developers like Bisphenol A, 3-benzyl salicylic acid, and 3,5-di-t-butylsalicylic acid. [<a href="https://patents.google.com/patent/US20080233290A1/en" target="_blank">1</a>] |
| Quantified Difference | N/A (Qualitative inclusion based on performance) |
| Conditions | Aqueous dispersion for coating on a paper substrate, used in a heat-activated color-forming system. |
This provides evidence of industrial utility in a mainstream application where performance is directly tied to the compound's specific chemical structure, making it a non-generic, function-critical procurement choice.
The addition of the isopropyl group significantly increases the non-polar character of the molecule compared to salicylic acid. While salicylic acid is poorly soluble in water (2.48 g/L at 25 °C), the increased hydrocarbon content of 2-hydroxy-3-isopropylbenzoic acid predictably enhances its solubility in organic solvents like ethers, esters, and hydrocarbons. [REFS-1, REFS-2] This is a fundamental principle used in precursor selection for organic synthesis and formulation in non-aqueous media.
| Evidence Dimension | Aqueous Solubility (as a proxy for lipophilicity) |
| Target Compound Data | Expected to be significantly lower than salicylic acid. |
| Comparator Or Baseline | Salicylic Acid: 2.48 g/L in water at 25 °C. [<a href="https://www.routledge.com/Handbook-of-Aqueous-Solubility-Data/Yalkowsky-He-Jain/p/book/9781439802465" target="_blank">1</a>] |
| Quantified Difference | N/A (Qualitative but well-established principle) |
| Conditions | Solubility in aqueous vs. organic solvents at room temperature. |
For reactions or formulations in organic media, choosing this compound over salicylic acid can prevent solubility issues, improve reaction rates, and lead to more homogeneous mixtures without requiring co-solvents.
For the formulation of thermal paper or other heat-sensitive recording media where the developer's melting point, stability, and reactivity must be precisely matched to the system's hardware and performance requirements. Its inclusion is justified when standard developers like BPA are unsuitable or when its specific properties provide superior image permanence and clarity. [1]
Used as a modifier or additive in polymer systems where processing temperatures must be kept below ~150 °C. Its lower melting point compared to salicylic acid allows for more uniform dispersion in the polymer melt without risking thermal degradation of the polymer backbone or other sensitive additives. [2]
Serves as the essential starting material for the synthesis of 3-isopropylsalicylate esters used in fragrances, cosmetics, or as specialty chemical intermediates. The steric bulk of the isopropyl group directs subsequent reactions and imparts unique properties to the final ester product that cannot be achieved starting from salicylic acid or other isomers.
Selected over salicylic acid in multi-step organic syntheses conducted in non-polar or moderately polar organic solvents. Its enhanced solubility prevents precipitation of the starting material, potentially increasing reaction yields and simplifying workup procedures by ensuring the reaction mixture remains homogeneous. [3]
Irritant